![molecular formula C10H8F3N3 B1423050 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1306605-68-4](/img/structure/B1423050.png)
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Übersicht
Beschreibung
“3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a pyrazole ring, and an aniline group. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Aniline is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .
Wissenschaftliche Forschungsanwendungen
Electroluminescence Application
Compounds related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, such as N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, have been utilized in the synthesis of highly luminescent platinum complexes. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs), exhibiting significant external quantum efficiency. This implies their use in advanced display and lighting technologies (Vezzu et al., 2010).
Antiviral Activity
Derivatives of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have shown antiviral properties. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were evaluated for their activity against respiratory syncytial virus (RSV), revealing that certain modifications to the molecule can enhance its antiviral properties (Fioravanti et al., 2015).
Antitumor Activity
Research has been conducted on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, to assess their potential in medical applications, particularly for antitumor activity. The study aimed to modify the molecules to improve their transport through cell walls, thereby enhancing their effectiveness against cancer cells (Maftei et al., 2016).
Molecular Structure Investigations
In the field of molecular structure analysis, derivatives of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have been synthesized and studied using techniques like X-ray crystallography and DFT calculations. This research contributes to a deeper understanding of molecular interactions and properties, which is crucial for the development of new materials and pharmaceuticals (Shawish et al., 2021).
Corrosion Inhibition
Pyrazoles derivatives, closely related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, have shown effectiveness as corrosion inhibitors for steel in acidic environments. This application is significant in industrial processes where corrosion control is essential for the longevity and safety of metal structures and components (Chadli et al., 2020).
Catalytic Applications
Research has been conducted on Rh(I) complexes bearing ligands related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. These complexes, when anchored on glassy carbon electrodes, have been investigated for their potential as recyclable catalysts in hydroamination reactions, which are important in organic synthesis and pharmaceutical manufacturing (Tregubov et al., 2013).
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-5-15-16(6-7)9-3-1-2-8(14)4-9/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMUGLHQYNTZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)

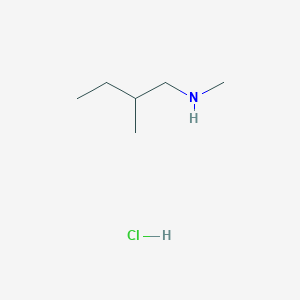
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)
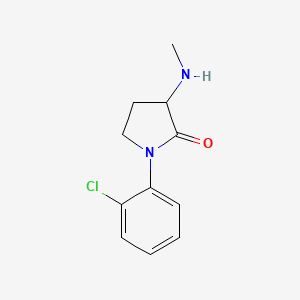
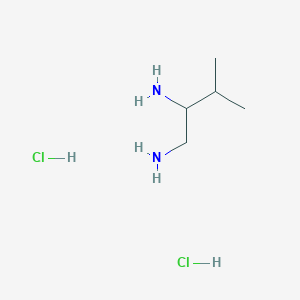
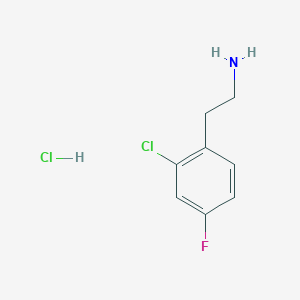
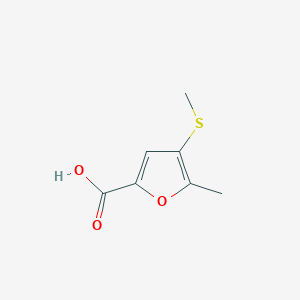
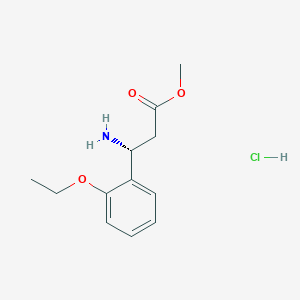
![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)
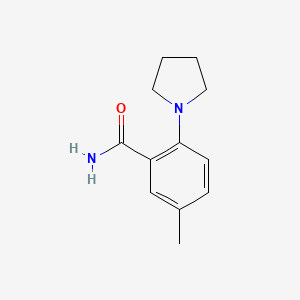
![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)